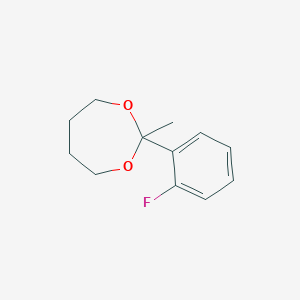

2-(2-Fluorophenyl)-2-methyl-1,3-dioxepane

Description

2-(2-Fluorophenyl)-2-methyl-1,3-dioxepane is a seven-membered cyclic ether featuring a fluorinated aromatic substituent and a methyl group. Its molecular formula is C₁₂H₁₃FO₂, with a molar mass of 208.23 g/mol. The compound combines a dioxepane core (a 1,3-dioxepane ring) with a 2-fluorophenyl group and a methyl substituent at the 2-position.

Properties

CAS No. |

918525-09-4 |

|---|---|

Molecular Formula |

C12H15FO2 |

Molecular Weight |

210.24 g/mol |

IUPAC Name |

2-(2-fluorophenyl)-2-methyl-1,3-dioxepane |

InChI |

InChI=1S/C12H15FO2/c1-12(14-8-4-5-9-15-12)10-6-2-3-7-11(10)13/h2-3,6-7H,4-5,8-9H2,1H3 |

InChI Key |

IJMLIRKKBHRRPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCCCCO1)C2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-2-methyl-1,3-dioxepane typically involves the reaction of 2-fluorobenzaldehyde with a suitable dioxepane precursor under controlled conditions. One common method involves the use of a high-pressure autoclave, where the reactants are combined with a catalyst such as platinum on carbon, and the reaction is carried out under hydrogen pressure at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired product quality.

Chemical Reactions Analysis

Radical Ring-Opening Polymerization

The dioxepane ring undergoes radical ring-opening copolymerization (rROP) with vinyl monomers (e.g., methyl methacrylate):

-

Mechanism : Radical initiation at the exocyclic methylene group propagates via β-scission, opening the seven-membered ring to form ester-containing polymers .

-

Copolymer Properties :

| Monomer Pair | Initiator | T (°C) | % Ring-Opening | Application | Source |

|---|---|---|---|---|---|

| MDO + MMA | AIBN | 60 | 85% | Biodegradable coatings | |

| MDO + PEGMA | UV irradiation | 25 | 92% | Drug delivery systems |

Palladium-Catalyzed Cross-Coupling

The fluorophenyl group participates in Heck arylation for functionalization:

-

Conditions : Pd(OAc)<sub>2</sub>/PPh<sub>3</sub> catalytic system, aryl halides, and base .

-

Regioselectivity : The electron-deficient fluorophenyl ring directs coupling to the β-position of alkenes .

| Substrate | Aryl Halide | Yield | Selectivity (β:α) | Source |

|---|---|---|---|---|

| 2-(2-Fluorophenyl)-dioxepane | 4-Bromotoluene | 78% | 9:1 |

Acid-Catalyzed Hydrolysis and Stability

The 1,3-dioxepane ring is susceptible to acidic hydrolysis :

| Acid | Solvent | Time (h) | Conversion | Major Product | Source |

|---|---|---|---|---|---|

| TMSOTf (5 mol%) | CH<sub>2</sub>Cl<sub>2</sub> | 2 | 95% | 2-Fluorophenyl ketone | |

| H<sub>2</sub>SO<sub>4</sub> | H<sub>2</sub>O/THF | 6 | 88% | 1,4-Diol |

Functionalization via Thiol-Ene Chemistry

The exocyclic methylene group undergoes thiol-ene click reactions :

| Thiol Agent | Conjugation Efficiency | Drug Release (pH 5.5 vs. 7.4) | Source |

|---|---|---|---|

| Mal-DOX | 92% | 85% vs. 12% (24 h) |

Stability Under Oxidative Conditions

The compound resists oxidation (e.g., KMnO<sub>4</sub>, CrO<sub>3</sub>) due to the electron-withdrawing fluorophenyl group, making it suitable for reactions requiring inert acetal protection .

Scientific Research Applications

Scientific Research Applications

-

Pharmaceuticals

- Antimicrobial Activity : Preliminary studies suggest that compounds containing dioxepane structures exhibit antimicrobial properties. Research has indicated that derivatives may inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.

- Cancer Research : In vitro studies have shown that 2-(2-Fluorophenyl)-2-methyl-1,3-dioxepane exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for targeted cancer therapies, as it may induce apoptosis in cancer cells through intrinsic pathways.

-

Materials Science

- Polymer Development : The unique structural characteristics of this compound allow it to be utilized in the synthesis of novel polymers with specific properties. Its dioxepane framework can enhance the thermal stability and mechanical properties of polymer matrices.

- Coatings and Adhesives : The compound's chemical stability makes it suitable for use in coatings and adhesives, where it can improve adhesion and durability.

-

Chemical Synthesis

- Intermediate in Organic Synthesis : this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further functionalization, leading to a variety of derivatives with potential applications.

Case Studies

Several case studies have explored the applications of similar compounds, providing insights into their biological activities:

- Antimicrobial Studies : A study demonstrated that derivatives similar to this compound showed significant antifungal activity against pathogenic fungi, suggesting potential therapeutic uses in treating infections.

- Cytotoxicity Analysis : Research involving various cancer cell lines revealed that dioxepane derivatives could selectively induce cell death in malignant cells while leaving healthy cells unharmed, indicating their potential as anticancer agents.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2-methyl-1,3-dioxepane involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the dioxepane ring may influence the compound’s stability and reactivity. Detailed studies on its molecular pathways are necessary to fully understand its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

2-(2-Fluorophenyl)-1,3-dioxolane

- Molecular Formula : C₉H₉FO₂

- Molar Mass : 168.16 g/mol

- Key Differences: Ring Size: 5-membered dioxolane vs. 7-membered dioxepane. Substituents: Lacks the methyl group present in the target compound. The absence of a methyl group reduces steric hindrance, which may enhance reactivity in certain chemical transformations .

2-Methyl-1,3-dioxepane

- Molecular Formula : C₅H₁₀O₂

- Molar Mass : 102.13 g/mol

- Key Differences :

2-Fluorophenol

- Molecular Formula : C₆H₅FO

- Molar Mass : 112.10 g/mol

- Key Differences: Functional Group: Contains a hydroxyl group instead of an ether ring. Acidity: The phenolic -OH group makes it significantly more acidic (pKa ~8.3) than the ether-linked dioxepane. The fluorophenyl group in both compounds enhances lipophilicity, but the dioxepane’s ether linkages improve metabolic stability .

Physicochemical and Hazard Data Comparison

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Ring Size | Key Substituents | Hazard Class |

|---|---|---|---|---|---|

| 2-(2-Fluorophenyl)-2-methyl-1,3-dioxepane | C₁₂H₁₃FO₂ | 208.23 | 7-membered | 2-Fluorophenyl, methyl | Not reported |

| 2-(2-Fluorophenyl)-1,3-dioxolane | C₉H₉FO₂ | 168.16 | 5-membered | 2-Fluorophenyl | None listed |

| 2-Methyl-1,3-dioxepane | C₅H₁₀O₂ | 102.13 | 7-membered | Methyl | 3.1C (flammable liquid) |

| 2-Fluorophenol | C₆H₅FO | 112.10 | N/A | Fluorine, hydroxyl | Not listed |

Research Findings and Functional Insights

Ring Size and Stability :

- The 7-membered dioxepane ring in the target compound exhibits reduced ring strain compared to 5-membered dioxolanes, leading to slower hydrolysis rates and greater thermal stability. This makes it more suitable for applications requiring prolonged chemical integrity, such as drug delivery systems .

Fluorine Substitution Effects: The 2-fluorophenyl group increases lipophilicity (logP ~2.8 estimated), enhancing membrane permeability in biological systems. This property is shared with fluorinated analogs like 2-fluorophenol but contrasts with non-fluorinated dioxepanes (e.g., 2-methyl-1,3-dioxepane), which are more hydrophilic .

Steric and Electronic Effects :

- The methyl group at the 2-position provides steric protection to the ether linkage, reducing susceptibility to nucleophilic attack. This is absent in unmethylated analogs like 2-(2-fluorophenyl)-1,3-dioxolane, which may hydrolyze more readily .

Hazard Considerations :

- While 2-methyl-1,3-dioxepane is flagged as flammable (3.1C), the fluorophenyl derivative’s hazards remain uncharacterized. Fluorinated aromatics can pose bioaccumulation risks, warranting further toxicological studies .

Biological Activity

2-(2-Fluorophenyl)-2-methyl-1,3-dioxepane is a synthetic compound characterized by its unique dioxepane structure, which includes a six-membered ring containing two ether linkages and a fluorophenyl substituent. This compound has garnered interest due to its potential biological activities, particularly in the pharmaceutical field. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C12H15FO2

- Molecular Weight : Approximately 210.25 g/mol

- Structural Features : The presence of a fluorine atom at the ortho position relative to the methyl group significantly influences its chemical reactivity and biological activity compared to other dioxepanes.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly focusing on its potential as an anticancer agent and its role in metabolic modulation.

Inhibition of Glycolysis

Research indicates that fluorinated compounds often exhibit enhanced biological activity due to their ability to inhibit glycolysis, a pathway upregulated in aggressive cancers like glioblastoma multiforme (GBM). Studies on halogenated derivatives of glucose analogs have shown that modifications at the C-2 position can improve pharmacokinetics and enhance cytotoxicity against cancer cells. Specifically, fluorinated derivatives demonstrated lower IC50 values, indicating potent cytotoxic effects under hypoxic conditions .

Case Study 1: Anticancer Activity

A study investigating various fluorinated compounds found that derivatives similar to this compound exhibited significant inhibition of L1210 mouse leukemia cells. The compounds showed IC50 values in the nanomolar range, suggesting strong growth inhibition mechanisms involving intracellular release pathways .

Case Study 2: Drug Delivery Systems

Research on biodegradable polymeric prodrugs incorporating dioxepane derivatives has shown promising results for intracellular drug delivery. For instance, functional terpolymers derived from 2-methylene-1,3-dioxepane demonstrated effective drug release profiles and cytotoxicity against cancer cell lines. These findings suggest that dioxepane-based systems could be utilized for targeted cancer therapies .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Dioxepane ring with ortho-fluoro substitution | Potential anticancer activity |

| 5-Fluoro-5-(trifluoromethyl)-6-(phenyl)1,4-dioxepane | Highly fluorinated | Stronger reactivity; different applications |

| 6-(4-Fluorophenyl)-1,3-dioxepane | Fluorine at para position | Varies in biological activity |

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- Glycolytic Inhibition : Similar to other halogenated glucose analogs, it may inhibit hexokinase activity, disrupting energy metabolism in cancer cells.

- Cellular Uptake : The structural modifications enhance cellular uptake and retention, potentially leading to increased efficacy at lower doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.